

# Spectroscopic and Synthetic Profile of *m*-Nitrobenzoyl Azide: A Technical Guide

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## Compound of Interest

Compound Name: *m*-Nitrobenzoyl azide

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## Abstract

This technical guide provides a detailed overview of the synthesis and spectroscopic properties of ***m*-nitrobenzoyl azide**. While experimental spectroscopic data for this specific compound is not readily available in the searched literature, this document outlines a well-established synthetic protocol and presents expected spectroscopic characteristics based on the analysis of analogous compounds. These estimations for <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) serve as a predictive reference for researchers working with this molecule. The guide also includes detailed experimental procedures and visual workflows to aid in the practical application of this information.

## Introduction

***m*-Nitrobenzoyl azide** is an organic compound of interest in various chemical syntheses, potentially serving as a precursor for the generation of nitrenes or in the formation of amides and other nitrogen-containing heterocycles. Accurate and comprehensive spectroscopic data is crucial for its unambiguous identification and for monitoring its reactions. This guide aims to consolidate the available synthetic information and provide a predictive framework for its spectroscopic characterization.

## Synthesis of *m*-Nitrobenzoyl Azide

A reliable method for the preparation of **m-nitrobenzoyl azide** involves the nucleophilic substitution of the chloride in m-nitrobenzoyl chloride with an azide ion from sodium azide.

## Experimental Protocol

Materials:

- m-Nitrobenzoic acid
- Thionyl chloride
- Sodium azide ( $\text{NaN}_3$ )
- Acetone (dried)
- Water
- Benzene
- Ligroin

Procedure:

### Part A: Synthesis of m-Nitrobenzoyl Chloride

- In a round-bottomed flask, combine 200 g (1.2 moles) of m-nitrobenzoic acid with 500 g (4.2 moles) of thionyl chloride.
- Fit the flask with a reflux condenser and heat the mixture on a steam bath for 3 hours.
- After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride.
- Distill the remaining residue under reduced pressure to yield m-nitrobenzoyl chloride.

### Part B: Synthesis of **m-Nitrobenzoyl Azide**[\[1\]](#)

- In a 2-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 78 g (1.2 moles) of sodium azide in 500 ml of water.

- Maintain the temperature of the flask at 20-25 °C using a water bath.
- While stirring, add a solution of 185.5 g (1 mole) of m-nitrobenzoyl chloride in 300 ml of dried acetone dropwise over approximately 1 hour. A white precipitate of **m-nitrobenzoyl azide** will form immediately.<sup>[1]</sup>
- Continue stirring for an additional 30 minutes after the addition is complete.
- Add 500 ml of water and stir for another 30 minutes.
- Collect the azide product by suction filtration, wash it with water, and allow it to air dry.<sup>[1]</sup>
- The crude product can be recrystallized from a mixture of equal parts of benzene and ligroin at a temperature below 50 °C.<sup>[1]</sup>

## Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for **m-nitrobenzoyl azide** was not found in the available literature. The following tables summarize the expected spectroscopic characteristics based on the known structure and data from analogous aromatic nitro compounds and organic azides.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub> Frequency: 300-500 MHz

Proton	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
H-2	8.5 - 8.8	s (singlet) or t (triplet)	~1.5-2.0 (meta coupling)
H-4	8.3 - 8.6	ddd (doublet of doublet of doublets)	~7.5-8.5 (ortho), ~1.5-2.5 (meta)
H-5	7.6 - 7.9	t (triplet)	~7.5-8.5 (ortho)
H-6	8.0 - 8.3	ddd (doublet of doublet of doublets)	~7.5-8.5 (ortho), ~1.5-2.5 (meta)

Note: The electron-withdrawing nitro and azide groups will deshield the aromatic protons, shifting them downfield.

## 13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub> Frequency: 75-125 MHz

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
C=O	165 - 175
C-3 (C-NO <sub>2</sub> )	147 - 150
C-1	134 - 138
Aromatic CH	120 - 135

## IR (Infrared) Spectroscopy

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
Azide (N <sub>3</sub> ) asymmetric stretch	2100 - 2160	Strong
Carbonyl (C=O) stretch	1680 - 1720	Strong
Nitro (NO <sub>2</sub> ) asymmetric stretch	1510 - 1560	Strong
Nitro (NO <sub>2</sub> ) symmetric stretch	1340 - 1380	Strong
C-N stretch	1200 - 1350	Medium
Aromatic C-H stretch	3000 - 3100	Medium
Aromatic C=C stretch	1450 - 1600	Medium-Weak

## MS (Mass Spectrometry)

Ionization Mode: Electron Impact (EI)

m/z	Proposed Fragment	Notes
192	$[M]^+\bullet$	Molecular ion
164	$[M - N_2]^+\bullet$	Loss of nitrogen gas, a common fragmentation for azides
150	$[M - N_3]^+$	Loss of the azide radical
120	$[C_6H_4NO]^+$	Further fragmentation of the benzoyl cation
104	$[C_7H_4O]^+\bullet$	Loss of $NO_2$ from the molecular ion
92	$[C_6H_4]^+\bullet$	Loss of CO from the benzoyl cation
76	$[C_6H_4]^+\bullet$	Benzene ring fragment

## Experimental Workflows and Data Analysis Logic

### Synthesis Workflow

The synthesis of **m-nitrobenzoyl azide** is a two-step process starting from m-nitrobenzoic acid. The following diagram illustrates the workflow.



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Caption: Synthesis workflow for **m-nitrobenzoyl azide**.

### Spectroscopic Analysis Logic

The structural confirmation of the synthesized **m-nitrobenzoyl azide** would rely on the combined interpretation of various spectroscopic techniques. The logical flow of this analysis is depicted below.



compound be accompanied by thorough spectroscopic characterization to validate and supplement the predictive data presented herein.

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## References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
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